molecular formula C8H7NO2 B13662139 Furo[2,3-b]pyridin-6-ylmethanol

Furo[2,3-b]pyridin-6-ylmethanol

Cat. No.: B13662139
M. Wt: 149.15 g/mol
InChI Key: RTGOITCWCQDPTM-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .

Mechanism of Action

The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Furo[2,3-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the sixth position of the pyridine ring

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-6-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2

InChI Key

RTGOITCWCQDPTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CO2)CO

Origin of Product

United States

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